(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
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Overview
Description
“(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone” is a biochemical used for proteomics research . It has a molecular formula of C35H36O6 and a molecular weight of 552.66 .
Synthesis Analysis
This compound is used to explore the steric course of 5-epi-valiolone dehydratase in validamycin A biosynthesis . It can also be used to synthesize 1-Silyl-2,6-diketones as versatile intermediates for divergent synthesis of five and six-membered carbocycle cyclitols .Chemical Reactions Analysis
This compound plays a role in the steric course of 5-epi-valiolone dehydratase in validamycin A biosynthesis . It can also be used to synthesize 1-Silyl-2,6-diketones . More detailed chemical reaction analysis would require specific experimental data.Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 681.9±55.0 °C, and its predicted density is 1.23±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 12.23±0.70 .Properties
IUPAC Name |
(2R,3S,4S,5R)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2/t32-,33+,34-,35+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXHKWBUBUUEFP-OQIMXIDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)[C@@H]([C@H]([C@@H]([C@@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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